![molecular formula C18H16FN3O2S B2516228 N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034306-14-2](/img/structure/B2516228.png)

N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

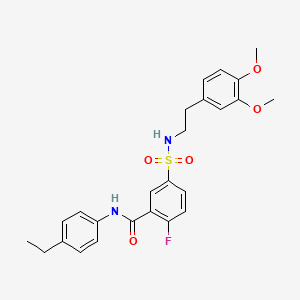

The compound "N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of the compound . Benzenesulfonamides are a class of compounds known for their diverse biological activities, including inhibition of enzymes like cyclooxygenase-2 (COX-2) .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the treatment of an appropriate sulfonyl chloride with a primary amine. This method was applied in the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, which suggests a similar approach could be used for synthesizing the compound of interest . Additionally, the introduction of a fluorine atom into the benzenesulfonamide structure has been shown to preserve COX-2 potency and increase selectivity, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

Crystallographic characterization is a common technique used to determine the molecular structure of benzenesulfonamides. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was obtained by single-crystal X-ray diffraction, revealing an orthorhombic space group and specific cell parameters . Such detailed structural information is crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions. For example, N-fluorobenzenesulfonimide has been used as an oxidant in the N-demethylation of N-methyl amides, which involves single-electron transfer, hydrogen-atom transfer, and hydrolysis . This demonstrates the reactivity of the sulfonamide group and its potential role in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For instance, the introduction of a fluorine atom can enhance the selectivity of COX-2 inhibition . The solubility of these compounds can be a limiting factor for their pharmacological application, as seen with a novel small molecule HIF-1 pathway inhibitor that required formulation development due to poor water solubility . The crystal structures of benzenesulfonamides also reveal how intermolecular interactions, such as C-H···π and C-H···O, contribute to their supramolecular architecture .

Scientific Research Applications

Copper(II)-Sulfonamide Complexes and DNA Interactions

Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, such as [Cu(L1)2(bipy)], where L1 represents a sulfonamide derivative, reveals the significant effect of the sulfonamide component on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes, characterized through X-ray crystallography, spectroscopy, and magnetic measurements, have shown varying DNA interaction propensities and antiproliferative activities in yeast and human tumor cells, indicating their potential in cancer treatment research (González-Álvarez et al., 2013).

Asymmetric Synthesis

Yamamoto et al. (2011) utilized a sulfonamide derivative in the enantiodivergent electrophilic fluorination process, achieving enantiomerically pure 3'-fluorothalidomide. This study highlights the role of sulfonamide derivatives in enabling the synthesis of mirror-image compounds through the strategic choice of additives, which is crucial for producing substances with specific desired properties (Yamamoto et al., 2011).

Cyclooxygenase Inhibition

Hashimoto et al. (2002) discovered that the introduction of a fluorine atom to 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives enhances COX-1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, JTE-522. This finding is pivotal for developing new treatments for inflammatory diseases and pain management, showcasing the therapeutic potential of fluorinated sulfonamide derivatives (Hashimoto et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 10 .

Mode of Action

Based on its structural similarity to other bipyridine compounds, it may interact with its target proteins and modulate their activity, leading to downstream effects .

Biochemical Pathways

Bipyridine compounds are known to play roles in various biochemical pathways, including those involved in energy transfer and catalysis .

Pharmacokinetics

Similar compounds have been found to exhibit favorable pharmacokinetic properties, including good human pharmacokinetics and minimum adverse events .

Result of Action

Similar compounds have been found to exhibit significant biological activity, including effects on cellular signaling pathways .

Action Environment

Similar compounds have been found to exhibit stability under various environmental conditions .

properties

IUPAC Name |

4-fluoro-2-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-13-10-16(19)2-3-18(13)25(23,24)22-12-14-4-9-21-17(11-14)15-5-7-20-8-6-15/h2-11,22H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKDVYCXSJNHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2516145.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2516158.png)

![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid](/img/structure/B2516162.png)

![1-((1R,5S)-8-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516165.png)

![N-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2516166.png)